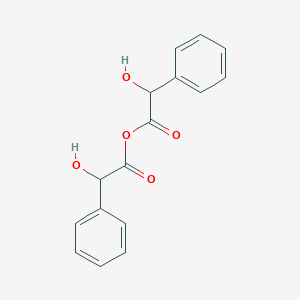
(R)-2-hydroxy-2-phenyl-acetic acid anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-hydroxy-2-phenyl-acetic acid anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides It is derived from ®-2-hydroxy-2-phenyl-acetic acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-hydroxy-2-phenyl-acetic acid anhydride can be synthesized through the dehydration of ®-2-hydroxy-2-phenyl-acetic acid. This dehydration can be achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or by heating the acid at high temperatures . Another method involves the reaction of ®-2-hydroxy-2-phenyl-acetic acid with an acid chloride in the presence of a base .
Industrial Production Methods
In industrial settings, the production of ®-2-hydroxy-2-phenyl-acetic acid anhydride may involve continuous processes where the acid is fed into a reactor with a dehydrating agent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
®-2-hydroxy-2-phenyl-acetic acid anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Reducing Agents: Such as LiAlH₄ for reduction reactions
Major Products
Hydrolysis: ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Esters of ®-2-hydroxy-2-phenyl-acetic acid.
Aminolysis: Amides of ®-2-hydroxy-2-phenyl-acetic acid.
Reduction: Primary alcohols
Scientific Research Applications
®-2-hydroxy-2-phenyl-acetic acid anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.
Materials Science: Utilized in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of ®-2-hydroxy-2-phenyl-acetic acid anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of an electronegative substituent in the anhydride facilitates these reactions by acting as a leaving group .
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Benzoic Anhydride: Utilized in organic synthesis.
Uniqueness
®-2-hydroxy-2-phenyl-acetic acid anhydride is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property distinguishes it from other non-chiral anhydrides like acetic anhydride and maleic anhydride .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylacetyl) 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H14O5/c17-13(11-7-3-1-4-8-11)15(19)21-16(20)14(18)12-9-5-2-6-10-12/h1-10,13-14,17-18H |
InChI Key |
OCZNKRKFCRKFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


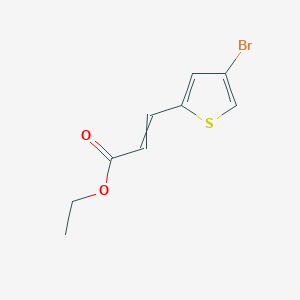

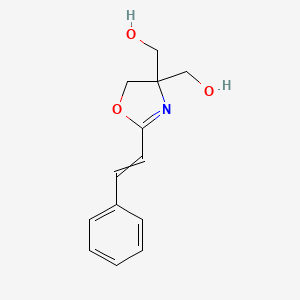
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)
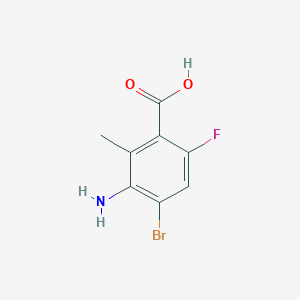
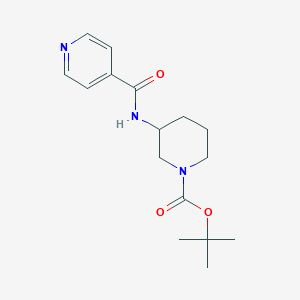
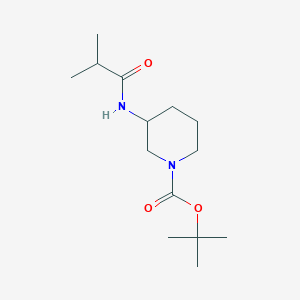
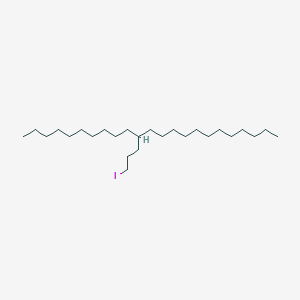
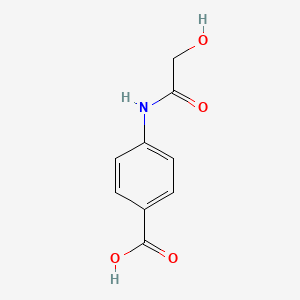
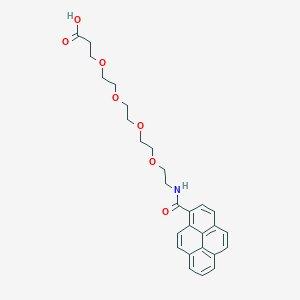
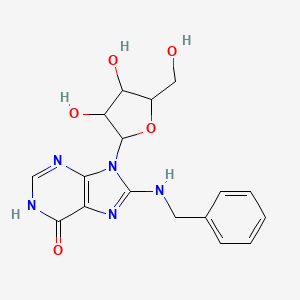
![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
